MCHR1 antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MCHR1 antagonist 3 is a compound that targets the melanin-concentrating hormone receptor 1 (MCHR1). This receptor is part of the G protein-coupled receptor family and is involved in regulating energy homeostasis, feeding behavior, and sleep-wake cycles. This compound is being studied for its potential therapeutic applications in treating metabolic disorders, such as obesity, and mental health conditions, including anxiety and depression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MCHR1 antagonist 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps usually involve coupling reactions to form the desired antagonist.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
MCHR1 antagonist 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts, various ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
MCHR1 antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of MCHR1 and related pathways.
Biology: Employed in research to understand the role of MCHR1 in regulating energy homeostasis, feeding behavior, and sleep-wake cycles.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders, such as obesity, and mental health conditions, including anxiety and depression.
Industry: Utilized in the development of new drugs targeting MCHR1 for various therapeutic indications
作用機序
MCHR1 antagonist 3 exerts its effects by binding to the melanin-concentrating hormone receptor 1 (MCHR1), thereby inhibiting the receptor’s activity. This inhibition disrupts the signaling pathways mediated by MCHR1, which are involved in regulating energy homeostasis, feeding behavior, and sleep-wake cycles. The compound primarily targets the central nervous system, where MCHR1 is predominantly expressed .
類似化合物との比較
MCHR1 antagonist 3 can be compared with other similar compounds, such as:
SNAP-94847: Another MCHR1 antagonist with similar binding affinity and therapeutic potential.
KRX-104130: A compound with potent MCHR1 antagonistic activity and no cardiotoxicity.
ALB-127158: An MCHR1 antagonist investigated for its potential in treating obesity
This compound is unique due to its specific binding properties and the absence of cardiotoxic effects, making it a promising candidate for further development .
特性
分子式 |
C29H36N4O2 |
---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(4-pyrrolidin-1-ylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C29H36N4O2/c1-2-32-28(35)33(26-19-23-7-3-4-8-24(23)20-26)27(34)29(32)13-17-30(18-14-29)21-22-9-11-25(12-10-22)31-15-5-6-16-31/h3-4,7-12,26H,2,5-6,13-21H2,1H3 |
InChIキー |
RDDNGEWEYVTDBP-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC=C(C=C3)N4CCCC4)C5CC6=CC=CC=C6C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。